N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine typically involves the acetylation of L-cysteine. One common method involves the reaction of L-cysteine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino and thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Disulfides of this compound.
Reduction: Thiol derivatives of this compound.
Substitution: Various N-acyl derivatives depending on the acylating agent used.
Scientific Research Applications
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes involving thiol groups.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions involving oxidative stress.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine involves its interaction with cellular thiol groups. It can act as a reducing agent, helping to maintain the redox balance within cells. The compound may also interact with specific enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-cysteine
- N-Acetyl-DL-methionine
- N-Acetylalanine
Uniqueness
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual acetylation provides distinct properties compared to other N-acetylated amino acids, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-6(12)10-3-4-16-5-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFGKWDBDOHQND-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSCC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCSC[C@@H](C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652419 |
Source
|
Record name | S-(2-Acetamidoethyl)-N-acetyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25515-72-4 |
Source
|
Record name | S-(2-Acetamidoethyl)-N-acetyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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